molecular formula C16H15NO4 B1393849 3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid CAS No. 887631-54-1

3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

Cat. No. B1393849
M. Wt: 285.29 g/mol
InChI Key: WLWQYSFAQFCNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 3-(5-METHYL-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID, has a linear formula of C12H15NO4 . It has a molecular weight of 237.258 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Applications in Supramolecular Chemistry

Synthesis and Characterization of Complexes The synthesis and characterization of triphenyltin(IV) carboxylates, involving 3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid derivatives, resulted in complexes that exhibit unique supramolecular structures. These structures are primarily formed due to intermolecular C–H···O hydrogen bonds, highlighting the compound's role in the development of one-dimensional molecular chains. This research paves the way for exploring the thermal stabilities of such complexes and their potential applications in materials science (Liu et al., 2011).

Coordination Polymers and Molecular Architecture Studies have shown the ability of this compound to form coordination polymers, exemplified by the formation of two-fold interpenetrating three-dimensional frameworks. These polymers are not only structurally intriguing but also possess interesting luminescent and magnetic properties, hinting at their utility in various fields like sensor technology and material science (He et al., 2020).

Applications in Organic Synthesis and Material Science

Development of New Synthesis Methods Efforts in organic synthesis have led to the development of novel methods for synthesizing related compounds, such as 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, showcasing the compound's role as a precursor in the synthesis of complex organic molecules. This not only demonstrates its importance in synthetic chemistry but also its potential in creating new materials with specific properties (Tkachuk et al., 2020).

Study of Molecular Interactions Investigations into the molecular interactions of derivatives of this compound, particularly in protic and non-protic solvents, have provided valuable insights into the nature of solvation and molecular dynamics. Such studies are crucial for understanding the behavior of these compounds in different environments, which is essential for their application in drug delivery and material science (Tekade et al., 2019).

Implications in Supramolecular Architecture Research has also delved into the supramolecular architecture of derivatives, revealing how non-covalent interactions such as C-H···π, C-H···O, and C-H···N can dictate the structure and stability of the molecules. Understanding these interactions is key to manipulating the properties of these compounds for applications in drug design and materials engineering (Tewari et al., 2009).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability; warranty of fitness for a particular purpose; or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

3-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-9-5-6-12-13(7-9)15(19)17(14(12)18)11-4-2-3-10(8-11)16(20)21/h2-5,8,12-13H,6-7H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWQYSFAQFCNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
Reactant of Route 4
3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
Reactant of Route 5
3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
Reactant of Route 6
3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

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